1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one;hydrobromide
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Overview
Description
Preparation Methods
The synthesis of 1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one involves multiple steps. One common method includes the methylation of colchicine to produce demecolcine. The reaction conditions typically involve the use of methyl iodide and a base such as potassium carbonate in an organic solvent like acetone . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1,2,3,10-Tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3,10-Tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Employed in cell biology to study microtubule dynamics and mitosis.
Medicine: Investigated for its potential anti-cancer properties due to its ability to inhibit cell division.
Industry: Utilized in the production of polyploid plants in agriculture.
Mechanism of Action
The primary mechanism of action of 1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one involves the inhibition of microtubule polymerization. It binds to tubulin, a protein that forms microtubules, preventing their assembly. This disruption of microtubule formation leads to cell cycle arrest at the metaphase stage, ultimately inhibiting cell division .
Comparison with Similar Compounds
1,2,3,10-Tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one is similar to other colchicine derivatives such as colchicine and colcemid. it is unique in its specific methylamino substitution, which enhances its binding affinity to tubulin and its efficacy in disrupting microtubule formation . Other similar compounds include:
Colchicine: A natural compound with similar microtubule-disrupting properties.
N-deacetyl-N-methylcolchicine: Another synthetic derivative with comparable biological activity.
Properties
Molecular Formula |
C21H26BrNO5 |
---|---|
Molecular Weight |
452.3 g/mol |
IUPAC Name |
1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one;hydrobromide |
InChI |
InChI=1S/C21H25NO5.BrH/c1-22-15-8-6-12-10-18(25-3)20(26-4)21(27-5)19(12)13-7-9-17(24-2)16(23)11-14(13)15;/h7,9-11,15,22H,6,8H2,1-5H3;1H |
InChI Key |
YEUWJSBRIISJLR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC.Br |
Origin of Product |
United States |
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